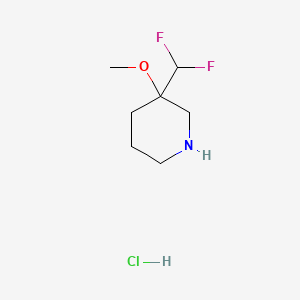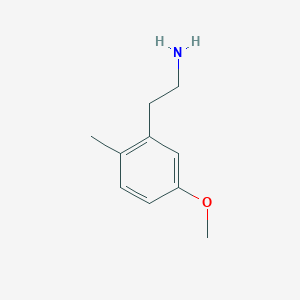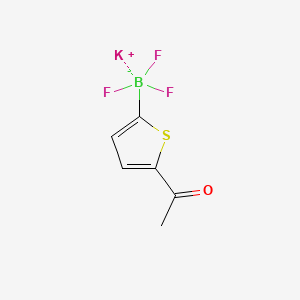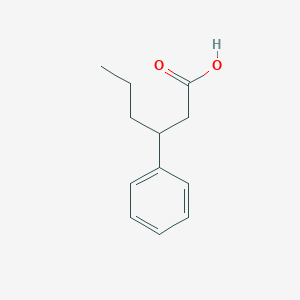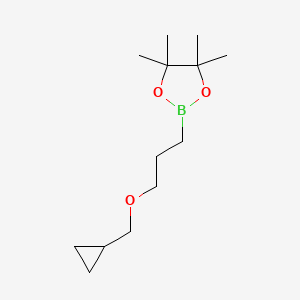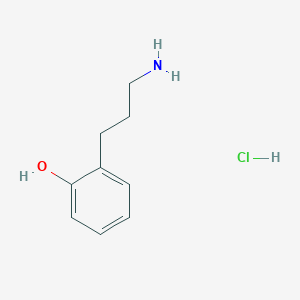
2-(3-Aminopropyl)phenolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is known for its psychoactive properties and interactions with various serotonin receptors. This compound is used in scientific research and has applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-Aminopropyl)phenolhydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This process results in the formation of 2-(3-Aminopropyl)phenol, which is then converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to achieve high yields and reduce production costs. The comprehensive yield of the process can reach up to 63% .
化学反応の分析
Types of Reactions: 2-(3-Aminopropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
科学的研究の応用
2-(3-Aminopropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with serotonin receptors and its potential effects on mood and behavior.
Industry: The compound is used in the production of various chemicals and materials.
作用機序
2-(3-Aminopropyl)phenolhydrochloride exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. These interactions influence the release and uptake of serotonin, leading to changes in mood and behavior .
類似化合物との比較
3-(2-Aminopropyl)phenol: A closely related compound with similar psychoactive properties.
4-Hydroxyamphetamine: Another compound with similar interactions with serotonin receptors.
Gepefrine hydrochloride: A compound with similar chemical structure and pharmacological effects.
Uniqueness: 2-(3-Aminopropyl)phenolhydrochloride is unique due to its specific interactions with multiple serotonin receptors, making it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .
特性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC名 |
2-(3-aminopropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6,11H,3,5,7,10H2;1H |
InChIキー |
ZNCNBNYNTZWDEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


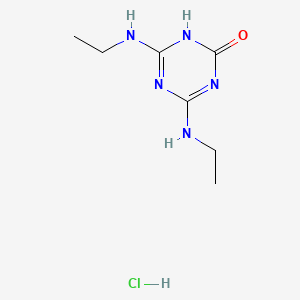
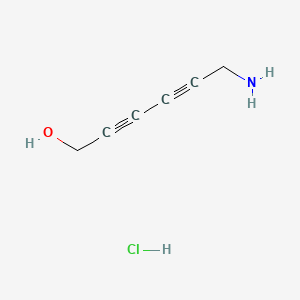

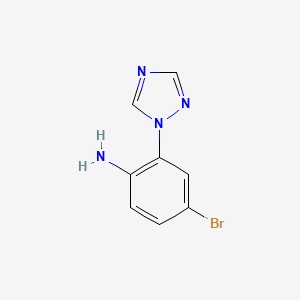

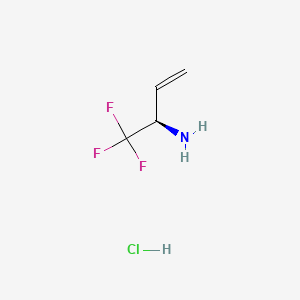
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
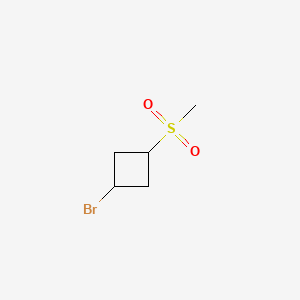
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
